molecular formula C19H14ClNO2 B11371421 3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1,3-dihydro-2H-indol-2-one

3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11371421
M. Wt: 323.8 g/mol
InChI Key: HPVYSAOMKQLRCX-UHFFFAOYSA-N
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Description

3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the furan and indole moieties. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . The furan moiety can be synthesized through the reaction of 2-chlorobenzaldehyde with furfural in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the coupling reactions between the furan and indole moieties.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the furan ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of oxides.

    Reduction: Formation of reduced furan derivatives.

    Substitution: Formation of N-alkylated indole derivatives.

Scientific Research Applications

3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1,3-dihydro-2H-indol-2-one is unique due to its combination of furan and indole moieties, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C19H14ClNO2

Molecular Weight

323.8 g/mol

IUPAC Name

3-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C19H14ClNO2/c20-16-7-3-1-6-14(16)18-10-9-12(23-18)11-15-13-5-2-4-8-17(13)21-19(15)22/h1-10,15H,11H2,(H,21,22)

InChI Key

HPVYSAOMKQLRCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(O3)C4=CC=CC=C4Cl

Origin of Product

United States

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